2-Methylquinazoline-4-carbonitrile
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Overview
Description
2-Methylquinazoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core with a methyl group at the 2-position and a cyano group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with acetic anhydride can yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
- Quinazoline N-oxides
- Aminoquinazolines
- Substituted quinazolines with various functional groups
Scientific Research Applications
2-Methylquinazoline-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylquinazoline-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some quinazoline derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the methyl and cyano groups.
2-Methylquinazoline: Lacks the cyano group at the 4-position.
4-Cyanoquinazoline: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methylquinazoline-4-carbonitrile is unique due to the presence of both the methyl and cyano groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
CAS No. |
65078-93-5 |
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Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methylquinazoline-4-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-12-9-5-3-2-4-8(9)10(6-11)13-7/h2-5H,1H3 |
InChI Key |
JWQALKGDUDMOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)C#N |
Origin of Product |
United States |
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